1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 4-methylphenylacetyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 4-methylphenylacetyl group, and the attachment of the 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor such as a substituted amine, the piperidine ring can be formed through cyclization reactions.
Introduction of 4-Methylphenylacetyl Group: This step can be achieved through acylation reactions using reagents like 4-methylphenylacetyl chloride in the presence of a base.
Attachment of 3-Phenyl-1,2,4-oxadiazol-5-ylmethyl Group: This can be done through nucleophilic substitution reactions where the oxadiazole moiety is introduced using appropriate reagents and conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: It could be explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects through binding to these targets and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine include other piperidine derivatives and oxadiazole-containing compounds. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the piperidine ring, 4-methylphenylacetyl group, and 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group, which may confer unique properties and applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-7-9-18(10-8-17)16-22(27)26-13-11-19(12-14-26)15-21-24-23(25-28-21)20-5-3-2-4-6-20/h2-10,19H,11-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHNPHQWELJWKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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